(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide
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Overview
Description
(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a Boc-protected amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide typically involves multiple steps. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the protected amino acid with the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the Boc-protected amino group while achieving the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Chemistry: The compound is used in peptide synthesis as a building block. Its Boc-protected amino group allows for selective deprotection and subsequent coupling reactions.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize Boc-protected amino acids.
Industry: Used in the synthesis of specialized polymers and materials that require precise control over the functional groups present in the final product.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
(2S)-2-Amino-N-[4-[2-(Fmoc-amino)-1-hydroxyethyl]phenyl]propanamide: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
(2S)-2-Amino-N-[4-[2-(Cbz-amino)-1-hydroxyethyl]phenyl]propanamide: Uses a Cbz (carbobenzyloxy) protecting group.
Uniqueness: The Boc-protecting group in (2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide offers unique advantages in terms of stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is crucial.
Properties
Molecular Formula |
C16H25N3O4 |
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Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2-aminopropanoylamino)phenyl]-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-10(17)14(21)19-12-7-5-11(6-8-12)13(20)9-18-15(22)23-16(2,3)4/h5-8,10,13,20H,9,17H2,1-4H3,(H,18,22)(H,19,21) |
InChI Key |
ZHFPFGHDFSLEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)O)N |
Origin of Product |
United States |
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